3-Bromo-5-fluoro-2-hydrazinylpyridine
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Overview
Description
3-Bromo-5-fluoro-2-hydrazinylpyridine is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₅H₅BrFN₃ and a molecular weight of 206.02 g/mol . This compound is notable for its unique combination of bromine, fluorine, and hydrazine functional groups attached to a pyridine ring, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-2-hydrazinylpyridine may involve continuous flow processes to enhance yield and safety. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then reacted with hydrazine to form the desired product . This method reduces side reactions and improves overall yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution and coupling reactions.
Hydrazine Hydrate: Used in the initial synthesis.
Solvents: Ethanol, methanol, and dimethylformamide (DMF) are commonly used.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazine group.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Bromo-5-fluoro-2-hydrazinylpyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and other bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-hydrazinylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity . The hydrazine group can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoropyridine: Lacks the hydrazine group, making it less versatile in certain reactions.
5-Bromo-2-fluoropyridine: Similar structure but different substitution pattern, affecting its reactivity.
2-Bromo-5-fluoropyridine: Another isomer with different properties and applications.
Uniqueness
3-Bromo-5-fluoro-2-hydrazinylpyridine is unique due to the presence of both bromine and fluorine atoms along with a hydrazine group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNHGHBNJFIQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695053 |
Source
|
Record name | 3-Bromo-5-fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379360-21-0 |
Source
|
Record name | 3-Bromo-5-fluoro-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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